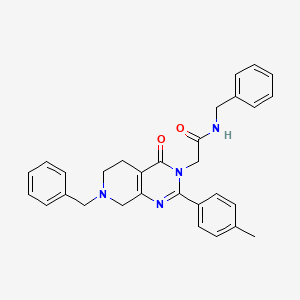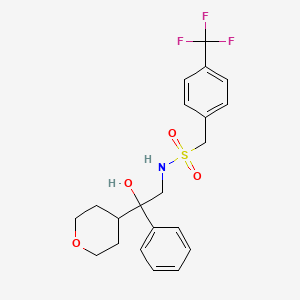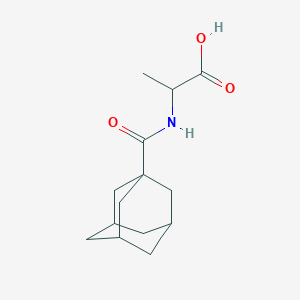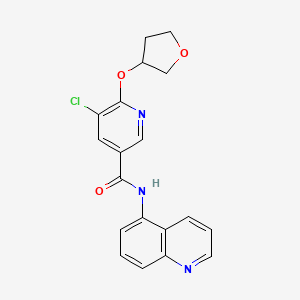
N~1~-(2-chlorophenyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~1~-(2-chlorophenyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed by a team of researchers at Upjohn in the 1970s. This drug has been found to have a high affinity for the mu-opioid receptor and is known to produce effects similar to those of other opioids such as morphine and fentanyl. The purpose of
Scientific Research Applications
Molecular Interaction Studies
Research on compounds structurally related to N1-(2-chlorophenyl)-3-methyl-N3-(4-methylbenzyl)piperidine-1,3-dicarboxamide often focuses on their interactions with biological receptors. For example, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have explored its potent and selective antagonistic effects on the CB1 cannabinoid receptor. Through conformational analysis and molecular modeling, researchers have identified key interactions that govern binding affinity and receptor selectivity, highlighting the compound's utility in elucidating receptor-ligand interactions and pharmacophore models for cannabinoid receptors (Shim et al., 2002).
Synthesis and Characterization
The synthesis and characterization of novel compounds, such as NESS 0327, a putative antagonist of the CB1 cannabinoid receptor, illustrate the research efforts in developing new therapeutics. These studies not only provide insights into the synthetic pathways for such compounds but also evaluate their binding affinities and selectivities towards specific receptors, offering a foundation for drug development processes (Ruiu et al., 2003).
Structure-Activity Relationships
Investigations into the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists exemplify the application of chemical compounds in understanding how structural variations affect biological activity. These studies aim to identify critical molecular features that enhance receptor affinity and selectivity, facilitating the design of more effective therapeutic agents (Lan et al., 1999).
Molecular Modeling and Drug Design
Molecular modeling studies, such as those conducted on carbamoylpyridine and carbamoylpiperidine analogues, serve to predict the biological activity of novel compounds based on their molecular structure. This approach allows for the exploration of potential therapeutic applications and the optimization of drug candidates for specific pharmacological targets (Youssef et al., 2011).
Properties
IUPAC Name |
N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O2/c1-22-12-14-25(15-13-22)29-32-27-20-33(19-24-10-6-3-7-11-24)17-16-26(27)30(36)34(29)21-28(35)31-18-23-8-4-2-5-9-23/h2-15H,16-21H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNZOYFCUFXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2838085.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2838089.png)
![2-chloro-N-[2-(4-methylbenzoyl)phenyl]acetamide](/img/structure/B2838090.png)



![4-methyl-3-[6-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)hexyl]-N-phenyl-1,3-thiazol-2-imine](/img/structure/B2838095.png)
![5-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-pyran-2-one](/img/structure/B2838097.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2838098.png)
![(E)-methyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2838099.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2838104.png)
